

# Technical Support Center: Overcoming Poor Bioavailability of Pyridine-Based Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                       |
|----------------|-------------------------------------------------------|
| Compound Name: | 3-(Piperidin-4-yl)-<br>[1,2,4]triazolo[4,3-a]pyridine |
| Cat. No.:      | B1309622                                              |

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing one of the most prevalent challenges in drug development: the poor oral bioavailability of pyridine-containing compounds. The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to form hydrogen bonds, its basicity, and its role as a bioisostere, which collectively enhance pharmacokinetic properties and target binding.<sup>[1][2]</sup> However, these same physicochemical characteristics can also lead to significant hurdles in achieving adequate systemic exposure after oral administration.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies. We will move from foundational principles and initial diagnostic assessments to specific, hands-on solutions for common experimental roadblocks.

## Part 1: Frequently Asked Questions - Foundational Understanding & Initial Assessment

This section addresses the fundamental questions researchers face when first encountering bioavailability issues with their pyridine-based molecules.

## Q1: Why do many of my pyridine-based compounds exhibit poor oral bioavailability?

A: The low oral bioavailability of pyridine-based compounds is rarely due to a single factor. It is typically a multifactorial problem rooted in the inherent physicochemical properties of the pyridine ring. The primary culprits can be categorized into three main areas:

- Poor Aqueous Solubility: The aromatic and often crystalline nature of pyridine derivatives can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) For a drug to be absorbed, it must first be dissolved. Low solubility leads directly to poor dissolution, which is often the rate-limiting step for absorption.
- High First-Pass Metabolism: The pyridine ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver and intestinal wall.[\[3\]](#)[\[7\]](#) This "first-pass effect" means that a significant fraction of the absorbed drug is metabolized and inactivated before it ever reaches systemic circulation. The nitrogen atom in the pyridine ring can influence metabolic stability.[\[8\]](#)[\[9\]](#)
- Efflux Transporter Activity: Pyridine-containing molecules can be substrates for efflux transporters like P-glycoprotein (Pgp) located in the intestinal epithelium.[\[10\]](#) These transporters act as cellular "pumps," actively removing the drug from the intestinal cells and pumping it back into the GI lumen, thereby preventing its absorption into the bloodstream.

## Q2: What initial assessments should I perform to diagnose the primary barrier to my compound's bioavailability?

A: A systematic, data-driven approach is crucial to avoid unnecessary experimentation. Before attempting complex reformulations, a series of in silico and in vitro assays can help pinpoint the most significant hurdle.

Recommended Initial Workflow:

- In Silico Prediction: Utilize computational tools to predict fundamental properties. While not a substitute for experimental data, these models can flag potential liabilities early. Key

parameters include those from Lipinski's Rule of Five (Molecular Weight, LogP, H-bond donors/acceptors).[11]

- Aqueous Solubility Measurement: Determine the thermodynamic solubility of your compound in biorelevant media, such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).[11] This will confirm if poor solubility is a primary issue.
- In Vitro Permeability Assay: Use a cell-based model, such as the Caco-2 permeability assay. This assay provides two critical pieces of information:
  - Apparent Permeability (Papp): Indicates how well the compound can cross the intestinal epithelium.
  - Efflux Ratio: A high efflux ratio suggests the compound is a substrate for transporters like P-gp.[10]
- In Vitro Metabolic Stability Assay: Incubate your compound with liver microsomes or hepatocytes to determine its metabolic stability.[3][7][11] A short half-life in this assay is a strong indicator of high first-pass metabolism.

The results from these four assessments will provide a clear rationale for your subsequent troubleshooting strategy, as illustrated in the workflow diagram below.

[Click to download full resolution via product page](#)

Diagram 1: Initial troubleshooting workflow for poor bioavailability.

## Part 2: Troubleshooting Guide - Experimental Issues & Solutions

This section provides direct answers to specific problems you may encounter during your experiments.

### Issue 1: Poor Aqueous Solubility

Q: My pyridine-based compound shows extremely low solubility (<10 µg/mL) in aqueous buffers, leading to inconsistent results and poor absorption. What are my immediate options?

A: Low aqueous solubility is a very common starting point.[\[11\]](#) The immediate goal is to increase the concentration of the dissolved drug in the GI tract to create a sufficient concentration gradient for passive diffusion. Here are primary strategies to consider:

- pH Adjustment & Salt Formation: The basic nitrogen atom in the pyridine ring can be protonated.[\[12\]](#) Lowering the pH of the formulation can ionize the compound, often dramatically increasing solubility. A systematic pH-solubility profile is recommended to find the optimal pH.[\[12\]](#) If the compound is sufficiently basic, forming a stable salt (e.g., hydrochloride, mesylate) is a standard and highly effective chemical modification strategy.
- Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug, as described by the Noyes-Whitney equation.[\[13\]](#)[\[14\]](#)[\[15\]](#) Reducing the particle size increases the surface-area-to-volume ratio, thereby enhancing the dissolution rate.[\[11\]](#)
  - Micronization: Grinding the drug into particles in the micron range.
  - Nanonization: Milling the drug into a nanosuspension, which can increase dissolution velocity and saturation solubility.[\[16\]](#)
- Use of Co-solvents and Surfactants: For in vitro experiments or early-stage in vivo studies, co-solvents can be used.
  - Co-solvents: Water-miscible organic solvents like PEG 400, propylene glycol, or ethanol can increase solubility.[\[12\]](#) However, their concentration must be carefully controlled as they can have their own biological effects.

- Surfactants: Surfactants like Tween® 80 can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[12]

## Issue 2: High First-Pass Metabolism

Q: My compound has good solubility and permeability in vitro, but the oral bioavailability in our rat model is less than 5%. I suspect high first-pass metabolism. How can I confirm this and what are the solutions?

A: This is a classic profile for a compound undergoing extensive first-pass metabolism.[11] The liver and intestinal wall are working too efficiently to clear your compound.

Confirmation and Solution Strategies:

- In Vitro Metabolic Stability Assays (Confirmation): As mentioned in Part 1, using liver microsomes or hepatocytes is the gold standard for confirming metabolic liability.[11] If the compound is rapidly depleted (e.g.,  $T_{1/2} < 15$  minutes), metabolism is almost certainly the primary issue. Metabolite identification studies can then pinpoint the exact site on the molecule that is being modified.
- Structural Modification (Medicinal Chemistry Approach): This is the most robust long-term solution. Once the "metabolic hotspot" is identified, medicinal chemists can make targeted modifications to block the metabolic site.[3][7] Common strategies include:
  - Introducing Electron-Withdrawing Groups: Placing groups like fluorine or a trifluoromethyl group near the site of oxidation can deactivate it electronically.[3][7]
  - Steric Hindrance: Introducing a bulky group near the metabolic site can physically block the CYP enzyme from accessing it.
  - Bioisosteric Replacement: Replacing a metabolically labile part of the molecule (e.g., a phenyl ring) with a more stable heterocycle.[3][7]
- Prodrug Strategy: A prodrug is an inactive derivative of the parent drug that is designed to be converted to the active form in vivo.[11] This approach can be used to mask the metabolically labile functional group. The prodrug is designed to be stable in the gut and

liver, but cleaved in the systemic circulation or at the target site to release the active compound.[17][18][19]



[Click to download full resolution via product page](#)

Diagram 2: Key barriers limiting the oral bioavailability of drugs.

### Issue 3: Low Permeability / High Efflux

Q: My compound is soluble and metabolically stable, but Caco-2 assays show a high efflux ratio (>3). How can I overcome P-glycoprotein efflux?

A: High efflux is a challenging barrier because it actively works against the concentration gradient needed for absorption.[10] Strategies to overcome this often involve a combination of molecular redesign and formulation.

- Structural Modification: The goal is to design a molecule that is no longer recognized by the P-gp transporter. This can be difficult to predict but some general principles apply:
  - Reduce Hydrogen Bond Donors: Reducing the number of H-bond donors can sometimes decrease P-gp recognition.
  - Increase Lipophilicity/Introduce Polar Groups: This is a delicate balance. Sometimes, increasing lipophilicity can help, but in other cases, introducing a carefully placed polar or ionizable group can disrupt the interaction with the transporter.[3][7]
  - Conformational Constraint: Locking the molecule into a specific conformation can prevent it from adopting the shape required to bind to P-gp.
- Formulation with Excipients: Certain pharmaceutical excipients are known to inhibit P-gp.[11] While not always a viable long-term strategy for a final product due to potential drug-drug interactions, it can be used in preclinical studies to prove that efflux is the limiting factor. Examples include:
  - Tween® 80
  - Cremophor® EL
  - Polyethylene glycols (PEGs)

## Part 3: Advanced Formulation & Delivery Strategies

When simple fixes are insufficient, advanced formulation strategies can be employed to overcome profound bioavailability challenges. These technologies are designed to enhance both solubility and, in some cases, permeability.[13][14][20][21]

| Technology                                | Principle                                                                                                                                                                          | Advantages                                                                                                       | Disadvantages                                                                                 | Suitable for                                                                                            |
|-------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Amorphous Solid Dispersions (ASDs)        | <p>The drug is molecularly dispersed in a polymer matrix, preventing crystallization and maintaining it in a high-energy, more soluble amorphous state.</p> <p>[11]</p>            | Significant increase in apparent solubility and dissolution rate.                                                | Can be physically unstable (recrystallization over time); requires careful polymer selection. | ...the compound is highly crystalline with a high melting point, limiting other formulation approaches. |
| Lipid-Based Drug Delivery Systems (LBDDS) | <p>The drug is dissolved in a lipid-based formulation (oils, surfactants).</p> <p>Self-emulsifying systems (SEDDS/SMEDDS) form fine emulsions in the GI tract.</p> <p>[13][20]</p> | Enhances solubilization; can bypass first-pass metabolism via lymphatic uptake; can inhibit efflux transporters. | Can have limited drug loading capacity; potential for GI side effects.                        | ...the compound is lipophilic (high LogP) and susceptible to first-pass metabolism.                     |

---

|                                                                                     |                                                                                                                       |                                                                                                |                                                                                            |                                                                                            |
|-------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Nanotechnology-Based Delivery                                                       | The drug is encapsulated within or conjugated to nanoparticles (e.g., polymeric micelles, solid lipid nanoparticles). | Protects the drug from degradation; can improve permeability; potential for targeted delivery. | Complex manufacturing processes; potential for toxicity of nanomaterials must be assessed. | ...multiple barriers (solubility, metabolism, efflux) need to be addressed simultaneously. |
| <a href="#">[22]</a> <a href="#">[23]</a> <a href="#">[24]</a> <a href="#">[25]</a> |                                                                                                                       |                                                                                                |                                                                                            |                                                                                            |

---

## Part 4: Key Experimental Protocols

### Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To assess the rate and extent to which the pyridine-based compound or its formulation dissolves in a biorelevant medium.

Materials:

- USP Dissolution Apparatus 2 (Paddle)
- Dissolution Vessels (900 mL)
- Water bath maintained at  $37 \pm 0.5$  °C
- Biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, pH 6.5)[\[11\]](#)
- Drug substance or formulation
- Syringes and filters (e.g., 0.45  $\mu$ m PVDF)
- HPLC system for quantification

Procedure:

- Medium Preparation: Prepare 900 mL of FaSSIF and place it in each dissolution vessel. Allow the medium to equilibrate to  $37 \pm 0.5$  °C.[11]
- Apparatus Setup: Set the paddle speed to a justified rate, typically 50 or 75 rpm.[11]
- Sample Introduction: Introduce a precisely weighed amount of the drug or formulation into each vessel. Start the timer immediately.
- Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium.[11]
- Volume Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
- Sample Preparation: Filter the collected samples to remove any undissolved particles.
- Quantification: Analyze the concentration of the dissolved drug in each sample using a validated HPLC method.
- Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point, correcting for volume replacement, and plot the dissolution profile (Percent Dissolved vs. Time).

## Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance of the pyridine-based compound by CYP enzymes.

Materials:

- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)

- Test compound stock solution (in DMSO or Acetonitrile)
- Positive control compound with known metabolism (e.g., Verapamil)
- Incubator/water bath at 37 °C
- Acetonitrile with internal standard for reaction quenching
- LC-MS/MS system for quantification

Procedure:

- Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.
- Pre-incubation: Add the HLM to the master mix and vortex gently. Add the test compound (final concentration typically 1 µM) to initiate a 5-minute pre-incubation at 37 °C to allow the compound to bind to the microsomes.
- Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution. This provides the necessary cofactor for CYP enzyme activity.
- Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
- Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This stops all enzymatic activity and precipitates the microsomal proteins.
- Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to an HPLC vial for analysis.
- Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
- Data Analysis: Plot the natural log of the percentage of the parent drug remaining versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The in vitro half-life (T<sub>1/2</sub>) can be calculated using the formula: T<sub>1/2</sub> = 0.693 / k.

## References

- Technical Support Center: Enhancing the Oral Bioavailability of 4H-dioxino[4,5-b]pyridine-based Drugs - Benchchem.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. *Journal of Medicinal Chemistry*. Available at: [\[Link\]](#)
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. *National Institutes of Health*. Available at: [\[Link\]](#)
- Pyridine: the scaffolds with significant clinical diversity. *RSC Publishing*. Available at: [\[Link\]](#)
- Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. *Journal of Medicinal Chemistry*. Available at: [\[Link\]](#)
- Effect of pyridine on key pharmacological parameters. *ResearchGate*. Available at: [\[Link\]](#)
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. *National Institutes of Health*. Available at: [\[Link\]](#)
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. *National Institutes of Health*. Available at: [\[Link\]](#)
- Synthesis, chemistry, and antineoplastic activity of alpha-halopyridinium salts: potential pyridone prodrugs of acylated vinylogous carbinolamine tumor inhibitors. *PubMed*. Available at: [\[Link\]](#)
- Comparison of the effects of pyridine and its metabolites on rat liver and kidney. *Semantic Scholar*. Available at: [\[Link\]](#)
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. *ResearchGate*. Available at: [\[Link\]](#)
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. *National Institutes of Health*. Available at: [\[Link\]](#)

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [\[Link\]](#)
- Mitigating Heterocycle Metabolism in Drug Discovery. *Journal of Medicinal Chemistry*. Available at: [\[Link\]](#)
- Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. National Institutes of Health. Available at: [\[Link\]](#)
- Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. Available at: [\[Link\]](#)
- Nitrogen-to-functionalized carbon atom transmutation of pyridine. National Institutes of Health. Available at: [\[Link\]](#)
- Innovative Formulation Strategies for Poorly Soluble Drugs. *World Pharma Today*. Available at: [\[Link\]](#)
- Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. ResearchGate. Available at: [\[Link\]](#)
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health. Available at: [\[Link\]](#)
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [\[Link\]](#)
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed Central. Available at: [\[Link\]](#)
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available at: [\[Link\]](#)
- Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [\[Link\]](#)

- Formulation Tactics for the Delivery of Poorly Soluble Drugs. In-Pharmatechnologist. Available at: [\[Link\]](#)
- Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach. National Institutes of Health. Available at: [\[Link\]](#)
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [\[Link\]](#)
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [\[Link\]](#)
- MEP Pathway: First-Synthesized IspH-Directed Prodrugs with Potent Antimycobacterial Activity. MDPI. Available at: [\[Link\]](#)
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [\[Link\]](#)
- Nano based drug delivery systems: recent developments and future prospects. National Institutes of Health. Available at: [\[Link\]](#)
- Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI. Available at: [\[Link\]](#)
- Nanotechnology-Based Drug Delivery Systems. ResearchGate. Available at: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing)  
DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrogen-to-functionalized carbon atom transmutation of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, chemistry, and antineoplastic activity of alpha-halopyridinium salts: potential pyridone prodrugs of acylated vinylogous carbinolamine tumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. sphinxsai.com [sphinxsai.com]
- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]
- 23. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Poor Bioavailability of Pyridine-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1309622#overcoming-poor-bioavailability-of-pyridine-based-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)